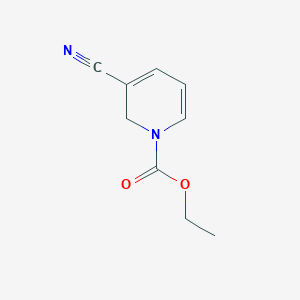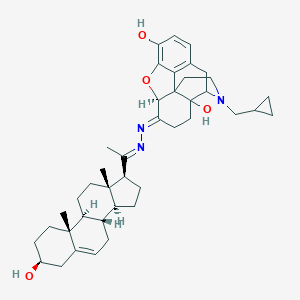
1-エチル1,2,3,4-テトラヒドロイソキノリン-1-カルボン酸エステル
概要
説明
Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate: is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and natural products . The molecular formula of Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is C12H15NO2, and it has a molecular weight of 205.25 g/mol .
科学的研究の応用
Chemistry: Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is used as an intermediate in the synthesis of various complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential neuroprotective and anti-inflammatory properties. It is also used in the development of enzyme inhibitors and receptor modulators .
Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting neurological disorders and cancer. Its derivatives are being explored as potential therapeutic agents .
Industry: In the industrial sector, Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is used in the production of dyes, pigments, and other specialty chemicals .
作用機序
Target of Action
Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a member of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that thiq based compounds interact with their targets to exert their biological activities
Biochemical Pathways
Thiq based compounds are known to affect various biochemical pathways due to their diverse biological activities
Result of Action
Thiq based compounds are known to exert diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
生化学分析
Biochemical Properties
It is known that 1,2,3,4-tetrahydroisoquinolines (THIQs), a class of compounds to which Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate belongs, interact with various biomolecules and play significant roles in biochemical reactions . They are key fragments of a diverse range of alkaloids and bioactive molecules .
Cellular Effects
Thiq derivatives are known to have broad applications in asymmetric catalysis as chiral scaffolds .
Molecular Mechanism
Thiqs are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiqs are known to be involved in various metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions:
Pictet-Spengler Reaction: One of the common methods for synthesizing tetrahydroisoquinoline derivatives is the Pictet-Spengler reaction.
Multicomponent Reactions: Recent advances have shown the use of multicomponent reactions for the C(1)-functionalization of tetrahydroisoquinolines.
Industrial Production Methods: Industrial production methods for Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involve large-scale Pictet-Spengler reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions:
Oxidation: Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives .
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar structural features and biological activities.
Methyl 3-isoquinolinecarboxylate: Another derivative used in similar applications.
1,2,3,4-Tetrahydro-1-naphthalenone: Shares structural similarities and is used in related chemical reactions.
Uniqueness: Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is unique due to its specific ethyl ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable intermediate in the synthesis of various complex molecules .
特性
IUPAC Name |
ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11/h3-6,11,13H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIVWSXZWFQHQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=CC=CC=C2CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389754 | |
| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106181-28-6 | |
| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[2-[2-[[2-(2-hydroxyethylcarbamoyl)benzoyl]amino]ethyl-(hydroxymethyl)amino]ethylcarbamoyl]benzoic acid](/img/structure/B35130.png)





![d(CH2)5[D-Ile2,Ile4]VP](/img/structure/B35151.png)



